2,3,5,6-Tetramethylbenzenesulfonate

Description

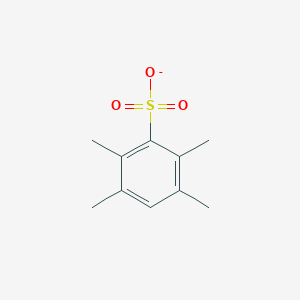

2,3,5,6-Tetramethylbenzenesulfonate is an organosulfur compound characterized by a benzene ring substituted with four methyl groups at the 2, 3, 5, and 6 positions and a sulfonate group (-SO₃⁻) at the 1-position. Its derivatives, such as the propan-2-yl ester (C₁₃H₂₀O₃S), exhibit unique physicochemical properties due to the steric and electronic effects of the methyl substituents. The compound’s crystal structure has been extensively analyzed, revealing a monoclinic system (space group P121/n) with unit cell dimensions a = 17.8761 Å, b = 9.7651 Å, and c = 17.9982 Å at 99.65 K . This structural rigidity and symmetry contribute to its stability in solid-state applications, such as polymer synthesis and crystallography templates .

Properties

Molecular Formula |

C10H13O3S- |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

2,3,5,6-tetramethylbenzenesulfonate |

InChI |

InChI=1S/C10H14O3S/c1-6-5-7(2)9(4)10(8(6)3)14(11,12)13/h5H,1-4H3,(H,11,12,13)/p-1 |

InChI Key |

KJJMOCUMRBSKTE-UHFFFAOYSA-M |

SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)[O-])C)C |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)[O-])C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 2,3,5,6-tetramethylbenzenesulfonate with structurally or functionally related sulfonates, fluorinated analogs, and sulfonamide derivatives.

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

| Compound | Molecular Formula | Molecular Weight | Substituents | Crystal System | Key Properties |

|---|---|---|---|---|---|

| Propan-2-yl this compound | C₁₃H₂₀O₃S | 256.35 | 4 methyl, propan-2-yl ester | Monoclinic (P121/n) | High thermal stability, anisotropic displacement parameters |

| 2,3,5,6-Tetrafluoro-4-methoxybenzyl alcohol | C₈H₆F₄O₂ | 210.13 | 4 fluorine, methoxy | N/A | Lower density (1.458 g/cm³), higher acidity (pKa ~12.69) |

| Methyl methanesulfonate | C₂H₆O₃S | 110.13 | Methyl ester | N/A | High volatility, genotoxic potential |

| 4-(((2,3,5,6-Tetramethylphenyl)sulfonamido)methyl)benzoic acid | C₁₉H₂₃NO₄S | 369.46 | Sulfonamide linkage | N/A | Bioactive intermediate (e.g., pharmaceutical applications) |

- Steric Effects : The tetramethyl substitution in this compound introduces significant steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to less-substituted analogs like methyl methanesulfonate .

- Electronic Effects : Fluorinated analogs (e.g., 2,3,5,6-tetrafluoro-4-methoxybenzyl alcohol) exhibit increased electronegativity and acidity (pKa ~12.69) due to fluorine’s electron-withdrawing nature, contrasting with the electron-donating methyl groups in the tetramethyl derivative .

Crystallographic Behavior

Propan-2-yl this compound forms a tightly packed monoclinic lattice with anisotropic displacement parameters (e.g., U₁₁ = 0.045 Ų, U₂₂ = 0.032 Ų), indicating directional rigidity. In contrast, fluorinated analogs like 2,3,5,6-tetrafluoroterephthalic acid derivatives (H₂TFTA) exhibit less symmetric crystal systems due to fluorine’s smaller atomic radius and stronger intermolecular dipole interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.